8-O-Acetylharpagide

Beschreibung

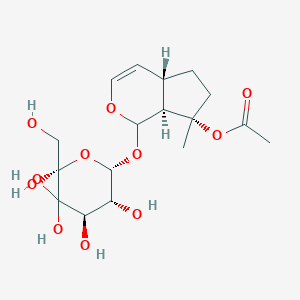

Structure

3D Structure

Eigenschaften

CAS-Nummer |

6926-14-3 |

|---|---|

Molekularformel |

C17H26O11 |

Molekulargewicht |

406.4 g/mol |

IUPAC-Name |

[(4aS,7S,7aS)-7-methyl-1-[(2S,3R,4R,6R)-3,4,5,5,6-pentahydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7-yl] acetate |

InChI |

InChI=1S/C17H26O11/c1-8(19)27-15(2)5-3-9-4-6-25-13(10(9)15)26-14-11(20)12(21)17(23,24)16(22,7-18)28-14/h4,6,9-14,18,20-24H,3,5,7H2,1-2H3/t9-,10+,11+,12+,13?,14-,15-,16+/m0/s1 |

InChI-Schlüssel |

NJJKLOCFAWWZNT-WFGRRWOCSA-N |

SMILES |

CC(=O)OC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)C |

Isomerische SMILES |

CC(=O)O[C@]1(CC[C@@H]2[C@@H]1C(OC=C2)O[C@@H]3[C@@H]([C@H](C([C@](O3)(CO)O)(O)O)O)O)C |

Kanonische SMILES |

CC(=O)OC1(CCC2C1C(OC=C2)OC3C(C(C(C(O3)(CO)O)(O)O)O)O)C |

Aussehen |

Powder |

Synonyme |

β-D-1β,4a,5,6,7,7aα-hexahydro-4aα,5α,7α-trihydroxy-7-methylcyclopenta[c]pyran-1-yl-Glucopyranoside 7-Acetate; Harpagide 8-Acetate; [1S-(1α,4aα,5α,7α,7aα)]-7-(acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopenta[c]pyran-1-ylβ-D-Glucop |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Natural Provenance of 8-O-Acetylharpagide: A Technical Guide for Scientific Professionals

An in-depth exploration of the botanical sources, biosynthesis, and analytical methodologies for the iridoid glycoside 8-O-Acetylharpagide.

This technical guide provides a comprehensive overview of the natural sources of this compound, a bioactive iridoid glycoside of interest to researchers, scientists, and drug development professionals. The document details the plant species in which this compound is found, presents quantitative data on its abundance, outlines experimental protocols for its isolation and quantification, and proposes its biosynthetic pathway.

Natural Sources of this compound

This compound has been identified in a variety of plant species, primarily within the Lamiaceae family. Documented botanical sources include:

-

Oxera coronata : This Lamiaceae species, endemic to New Caledonia, is a significant source of this compound, with high concentrations found in its leaves, twigs, and fruits.[1][2]

-

Ajuga bracteosa : A perennial herb distributed in the Western Himalayas, from which this compound has been successfully isolated.[3][4][5][6][7][8]

-

Melittis melissophyllum : Known as Bastard Balm, this perennial plant from the Lamiaceae family has been shown to accumulate this compound, with its production being enhanced in agitated shoot cultures.[4][5][6][9][10][11][12]

-

Teucrium species : Several species within the Teucrium genus, such as Teucrium chamaedrys and Teucrium parviflorum, are known to contain this compound.[13][14][15][16][17]

-

Betonica macrantha and Betonica officinalis : These species, belonging to the Lamiaceae family, have been reported to contain this compound.[18][19]

-

Leonurus turkestanicus : This plant has also been identified as a natural source of the compound.[18]

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary significantly depending on the plant species, the part of the plant analyzed, and the specific experimental conditions. The following table summarizes the available quantitative data.

| Plant Species | Plant Part / Condition | Method | Concentration / Yield of this compound | Reference |

| Oxera coronata | Leaves (Aqueous Extract) | HPLC-ELSD | 9.35% (w/w of dry extract) | [1] |

| Ajuga bracteosa | Whole Plant | Solvent Extraction & Crystallization | 1.27% (w/w of dry plant material) | [5] |

| Melittis melissophyllum | Agitated Shoot Cultures (Control) | UPLC-MS/MS | Lower than elicited cultures | [6] |

| Melittis melissophyllum | Agitated Shoot Cultures (Elicited with L-Phe and MeJa) | UPLC-MS/MS | 138 mg/100 g Dry Weight (in biomass after 2 days) | [4][10] |

| Melittis melissophyllum | Agitated Shoot Cultures (Elicited with L-Phe, MeJa, and Eth) | UPLC-MS/MS | 255.4 mg/100 g Dry Weight (total amount after 8 days) | [4][5][7][9][10][11] |

| Melittis melissophyllum | Soil-grown Plant (Leaves) | UPLC-MS/MS | Lower than elicited cultures | [6] |

| Teucrium parviflorum | Aerial Parts (Methanol Extract Residue) | MPLC | 14.8% and 17.4% (w/w) | [16] |

Biosynthesis of this compound

The biosynthesis of this compound is believed to follow the general pathway for iridoid glycosides, originating from geranyl pyrophosphate (GPP) which is synthesized through the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[1] The core pathway involves the formation of the iridoid skeleton, a series of oxidative modifications, and finally, glycosylation and acetylation.

A proposed biosynthetic pathway is illustrated below:

Experimental Protocols

Isolation of this compound from Ajuga bracteosa

The following protocol describes the isolation of this compound from the whole plant material of Ajuga bracteosa.[5]

Quantification of this compound in Melittis melissophyllum using UPLC-MS/MS

This protocol details the analytical method for quantifying this compound in agitated shoot cultures of Melittis melissophyllum.[9][10]

-

Sample Preparation :

-

Harvest and lyophilize plant material (biomass) and collect the culture medium.

-

Extract the biomass with methanol using sonication.

-

Filter the extracts and the culture medium through a 0.22 µm syringe filter.

-

-

UPLC-MS/MS System :

-

Utilize a Waters ACQUITY® UPLC® system coupled to a Waters TQD mass spectrometer with an electrospray ionization (ESI) source.

-

-

Chromatographic Conditions :

-

Column : Acquity UPLC BEH C18 column (2.1 × 100 mm, 1.7 µm).

-

Mobile Phase : Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate : 0.3 mL/min.

-

Injection Volume : 5 µL.

-

-

Mass Spectrometry Conditions :

-

Ionization Mode : Negative electrospray ionization (ESI-).

-

Capillary Voltage : 3.0 kV.

-

Cone Voltage : 20 V.

-

Source Temperature : 150 °C.

-

Desolvation Temperature : 350 °C.

-

Desolvation Gas Flow : 650 L/h.

-

Collision Gas : Argon.

-

MRM Transitions : Monitor the specific precursor to product ion transitions for this compound.

-

-

Quantification :

-

Generate a calibration curve using a standard of this compound of known concentrations.

-

Calculate the concentration in the samples by comparing their peak areas to the calibration curve.

-

This guide provides a foundational understanding of the natural occurrence and analysis of this compound. Further research is warranted to fully elucidate its biosynthetic pathway and to explore a wider range of plant species for its presence.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Iridoid - Wikipedia [en.wikipedia.org]

- 4. Isolation and pharmacological screening of 8-O-acetyl harpagide from Ajuga bracteosa wall [inis.iaea.org]

- 5. pjsir.org [pjsir.org]

- 6. researchgate.net [researchgate.net]

- 7. journalijar.com [journalijar.com]

- 8. ISOLATION AND PHARMACOLOGICAL SCREENING OF 8-O-ACETYL HARPAGIDE FROM AJUGA BRACTEOSA WALL | Biological Sciences - PJSIR [v2.pjsir.org]

- 9. Enhanced accumulation of harpagide and 8-O-acetyl-harpagide in Melittis melissophyllum L. agitated shoot cultures analyzed by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enhanced accumulation of harpagide and 8-O-acetyl-harpagide in Melittis melissophyllum L. agitated shoot cultures analyzed by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Enhanced accumulation of harpagide and 8-O-acetyl-harpagide in Melittis melissophyllum L. agitated shoot cultures analyzed by UPLC-MS/MS | PLOS One [journals.plos.org]

- 13. researchgate.net [researchgate.net]

- 14. pcbiochemres.com [pcbiochemres.com]

- 15. Iridoids Isolation from a Phytochemical Study of the Medicinal Plant Teucrium parviflorum Collected in Iraqi Kurdistan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Physical and chemical properties of 8-O-Acetylharpagide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-O-Acetylharpagide is an iridoid glycoside that has been isolated from several plant species, most notably from the genus Ajuga[1][2]. This compound has garnered significant interest within the scientific community due to its diverse range of biological activities, including anti-inflammatory, anti-tumor, antiviral, and antibacterial properties[3]. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its known mechanisms of action, particularly its influence on key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Physical and Chemical Properties

This compound is a white crystalline powder[4][5]. It is known to be hygroscopic and should be stored in a dry, sealed container, preferably in a freezer at -20°C to ensure stability[4].

Table 1: Physical and Chemical Data for this compound

| Property | Value | References |

| Molecular Formula | C₁₇H₂₆O₁₁ | [6] |

| Molecular Weight | 406.38 g/mol | [4][6] |

| Melting Point | 227-229 °C | [4] |

| Boiling Point (Predicted) | 607.2 ± 55.0 °C | [4] |

| Solubility | Soluble in water, methanol, ethanol, and DMSO | [4][7] |

| Appearance | White crystalline powder | [4][5] |

| Specific Rotation (α) | -132° (c=1, MeOH) | [4] |

| pKa (Predicted) | 11.88 ± 0.70 | [4] |

Spectral Data

The structural elucidation of this compound has been confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: ¹H and ¹³C NMR Spectral Data for this compound

While specific peak assignments can vary slightly based on the solvent used, representative chemical shift data are provided below. It is recommended to consult the original literature for detailed spectral analysis[8][9][10].

| ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) |

| Position | δ (ppm) |

| 1 | ~5.0 |

| 3 | ~6.2 |

| 4 | ~4.8 |

| 5 | ~3.5 |

| 6 | ~2.0 |

| 7 | ~2.5 |

| 9 | ~2.8 |

| 10 | ~1.2 |

| 1' | ~4.5 |

| 2' | ~3.0 |

| 3' | ~3.2 |

| 4' | ~3.1 |

| 5' | ~3.4 |

| 6'a | ~3.7 |

| 6'b | ~3.5 |

| OAc | ~2.0 |

Note: This is a representative table; actual shifts may vary. Refer to cited literature for precise assignments.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is commonly used for the analysis of this compound. The fragmentation pattern provides valuable information for its identification and structural confirmation.

Table 3: ESI-MS/MS Fragmentation of this compound

| Precursor Ion [M+H]⁺ (m/z) | Fragment Ions (m/z) | Proposed Neutral Loss |

| 407.15 | 245.09 | Glucose (C₆H₁₀O₅) |

| 227.08 | Glucose + H₂O | |

| 183.09 | Acetyl group + Glucose |

Experimental Protocols

Isolation and Purification of this compound from Ajuga Species

The following is a generalized protocol based on methodologies reported in the literature for the isolation of iridoid glycosides from plants of the Ajuga genus[5][6][11][12].

Workflow for Isolation and Purification

References

- 1. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NMR Tables [chemdata.r.umn.edu]

- 3. academy.miloa.eu [academy.miloa.eu]

- 4. Metabolism and Excretion of this compound in Rats and Identification of Its Potential Anti-Breast Cancer Active Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. acgpubs.org [acgpubs.org]

- 7. selleck.co.jp [selleck.co.jp]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential of 8-O-Acetylharpagide: A Technical Guide to its Biological Activities

For Immediate Release

This technical guide provides a comprehensive overview of the reported biological activities of 8-O-Acetylharpagide, an iridoid glycoside with promising therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental methodologies, and insights into its mechanisms of action.

Overview of Biological Activities

This compound, isolated from various medicinal plants including Ajuga reptans, has demonstrated a wide spectrum of pharmacological effects. These include anti-inflammatory, anti-cancer, antibacterial, antiviral, vasoconstrictive, hepatoprotective, and renoprotective activities. This guide delves into the scientific evidence supporting these claims, presenting key data and experimental contexts.

Quantitative Data Summary

The following tables summarize the available quantitative data for the key biological activities of this compound.

Table 1: Anti-inflammatory Activity

| Activity | Assay | Cell Line/Model | IC50/Concentration | Reference |

| Inhibition of Leukocyte Adhesion | Static adhesion assay | THP-1 and HUVECs | 171 µM | [1] |

Table 2: Antibacterial Activity

| Bacterial Strain | Assay | MIC | Reference |

| Escherichia coli | Agar well diffusion | 500-1000 µg/ml | [2] |

Table 3: Anti-Cancer Activity

| Cancer Model | Treatment | Effect | Signaling Pathway | Reference |

| 4T1 breast cancer tumor | Oral administration of this compound | Significant inhibition of tumor proliferation | Downregulation of AKT/NF-κB/MMP9 signaling axis | [3][4] |

Table 4: Hepatoprotective and Renoprotective Activity

| Activity | Model | Key Biomarkers | Effect | Reference |

| Hepatoprotective | Paracetamol-induced toxicity in rats | AST, ALT, GGT, ALP, Bilirubin | Weaker reduction in elevated levels compared to other tested compounds | [1] |

| Renoprotective | Paracetamol-induced toxicity in rats | Urea, Creatinine, Sodium, Potassium | Data not specifically detailed for this compound | [1] |

Note: Quantitative data for antiviral and vasoconstrictive activities are not yet fully established in the public domain.

Signaling Pathways and Mechanisms of Action

This compound appears to exert its biological effects through the modulation of key signaling pathways, primarily the PI3K/AKT and NF-κB pathways.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial regulator of cell proliferation, survival, and metabolism. Evidence suggests that metabolites of this compound may exert anti-cancer effects by modulating this pathway.[3][4]

References

Unraveling the Molecular Blueprint: An In-depth Technical Guide to the Early-Stage Research on 8-O-Acetylharpagide's Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction: 8-O-Acetylharpagide, an iridoid glycoside found in several medicinal plants, notably from the genus Ajuga, has emerged as a compound of significant interest in early-stage drug discovery. Preliminary research has illuminated its potential therapeutic effects, primarily centered around its anti-inflammatory, neuroprotective, and anticancer activities. This technical guide synthesizes the current understanding of the molecular mechanisms underpinning these effects, providing a comprehensive resource for researchers and professionals in the field. The focus is on the core signaling pathways modulated by this compound, supported by available quantitative data and detailed experimental protocols to facilitate further investigation.

Core Mechanism of Action: A Multi-Pathway Approach

Early-stage research indicates that this compound exerts its biological effects through the modulation of several key signaling pathways. The primary mechanisms identified to date involve the inhibition of pro-inflammatory pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), and potential activation of the antioxidant Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Furthermore, its neuroprotective and anticancer activities appear to be linked to the regulation of the PI3K/Akt signaling cascade.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are the most studied aspect of its bioactivity. Evidence suggests that it can mitigate inflammatory responses by targeting key signaling nodes.

1. Inhibition of the NF-κB Signaling Pathway:

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and initiate gene transcription.

This compound is thought to interfere with this cascade, although the precise point of intervention is still under investigation. It is hypothesized that the compound may inhibit the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB. This inhibitory action leads to a downstream reduction in the expression of inflammatory mediators.

2. Modulation of the MAPK Signaling Pathway:

The MAPK family, comprising key kinases such as extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in transducing extracellular stimuli into cellular responses, including inflammation. Extracts of Ajuga decumbens, which contain this compound as a major component, have been shown to inhibit the phosphorylation of ERK, JNK, and p38 in a concentration-dependent manner in LPS-stimulated macrophages.[1][2] This suggests that this compound may attenuate the inflammatory response by dampening the signaling output of these critical pathways. The opposing effects of ERK and JNK-p38 pathways on apoptosis have been noted in some cellular contexts.[3][4]

3. Potential Activation of the Nrf2 Antioxidant Pathway:

The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1). While direct evidence for this compound is still emerging, a related compound, 8-O-acetyl shanzhiside methylester, has been shown to enhance the expression of nuclear Nrf2 and HO-1.[5] This suggests a plausible mechanism for this compound in protecting cells from oxidative stress associated with inflammation.

Anticancer and Neuroprotective Effects

Recent studies have pointed towards the potential of this compound in cancer and neurodegenerative diseases.

1. Downregulation of the PI3K/Akt/NF-κB/MMP9 Axis in Cancer:

In the context of breast cancer, this compound is suggested to act as a prodrug that is metabolized to exert its anti-cancer effects.[6][7] The proposed mechanism involves the downregulation of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation. This, in turn, leads to the suppression of the NF-κB pathway and a subsequent decrease in the expression of matrix metalloproteinase 9 (MMP9), an enzyme crucial for tumor invasion and metastasis.

2. Neuroprotective Mechanisms:

The neuroprotective effects of this compound are thought to be mediated through the regulation of amino acid neurotransmitters and energy metabolism.[8][9] Furthermore, there is emerging interest in its potential to modulate the CREB-BDNF signaling pathway, which is vital for neuronal survival, synaptic plasticity, and cognitive function.[7][9][10][11][12] Brain-Derived Neurotrophic Factor (BDNF) is a key neurotrophin, and its expression is regulated by the transcription factor cAMP response element-binding protein (CREB).

Quantitative Data Summary

While comprehensive quantitative data for pure this compound is still being established in the literature, the following table summarizes the available information, primarily from studies on extracts containing the compound or from related molecules. This highlights the need for further quantitative analysis of the pure compound.

| Biological Activity | Assay | Test Substance | Cell Line/Model | Result | Reference |

| Ecdysteroid Agonist Activity | Transactivation assay | This compound | Drosophila Kc cells | EC50: 22 µM | |

| Anti-inflammatory | Nitric Oxide (NO) Inhibition | Ajuga decumbens callus extract (ADCB) | LPS-stimulated RAW 264.7 macrophages | 66.5% inhibition at highest tested concentration | [2] |

| Anti-inflammatory | Cytokine Inhibition (IL-1β, IL-6, TNF-α) | Ajuga decumbens callus extract (ADCB) | LPS-stimulated RAW 264.7 macrophages | Significant reduction compared to control | [1][2] |

| Anticancer | Cytotoxicity | Ajuga reptans extract (AR-E) | U-87MG cells | IC50: 58.29 µg/mL | |

| Antiviral | Vesicular Stomatitis Virus (VSV) Inhibition | This compound | BHK-21 cells | Effective at 400-500 µg/mL |

Key Experimental Protocols

To facilitate reproducibility and further research, this section provides detailed methodologies for key experiments cited in the early-stage investigation of this compound's mechanism of action.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7 is commonly used for in vitro anti-inflammatory studies.

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: For anti-inflammatory assays, RAW 264.7 cells are often seeded in 6-well or 96-well plates. After reaching approximately 80% confluency, the cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent, typically lipopolysaccharide (LPS) at a concentration of 1 µg/mL, for a further incubation period (e.g., 24 hours).

Western Blot Analysis for Signaling Protein Phosphorylation

Western blotting is a crucial technique to quantify the changes in the phosphorylation status of key signaling proteins.

-

Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors. The cell lysates are then centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.

-

Protein Quantification: The total protein concentration in each sample is determined using a BCA protein assay kit to ensure equal loading.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38). After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Measurement of Inflammatory Mediators

-

Nitric Oxide (NO) Assay: The production of NO is indirectly measured by quantifying the amount of nitrite in the cell culture supernatant using the Griess reagent.

-

Cytokine ELISA: The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Visualizing the Molecular Pathways and Workflows

To provide a clear visual representation of the complex signaling networks and experimental procedures involved in the study of this compound, the following diagrams have been generated using the Graphviz DOT language.

Caption: Proposed mechanism of this compound on the NF-κB signaling pathway.

Caption: Postulated inhibitory effect of this compound on MAPK signaling.

References

- 1. Anti-Inflammatory Effects of Ajuga decumbens Extract under Blue Light Stimulation [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Effects of Ajuga decumbens Extract under Blue Light Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. researchgate.net [researchgate.net]

- 5. NF-κB pathways are involved in M1 polarization of RAW 264.7 macrophage by polyporus polysaccharide in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pure.korea.ac.kr [pure.korea.ac.kr]

- 10. Enhancing Neuroprotection Through Exercise: The Synergistic Effects of Bioactive Plant Compounds Via the CREB-BDNF Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The role of CREB and BDNF in neurobiology and treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of 8-O-Acetylharpagide Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the in silico prediction of the bioactivity of 8-O-Acetylharpagide, an iridoid glycoside with recognized therapeutic potential. Leveraging computational methods, researchers can efficiently screen, analyze, and predict the compound's pharmacological profile, accelerating the early stages of drug discovery. This document outlines the key bioactive properties of this compound, details the experimental protocols for in silico analysis, and visualizes the associated molecular pathways.

Introduction to this compound and In Silico Drug Discovery

This compound is a natural iridoid glycoside found in several plant species, including those from the Lamiaceae family.[1] Traditional and modern pharmacological studies have highlighted its diverse bioactivities, including anti-inflammatory, analgesic, antibacterial, antiviral, and potential anti-cancer effects.[1][2] With the advancement of computational power and sophisticated algorithms, in silico drug discovery has become an indispensable tool. It allows for the rapid prediction of a compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME), toxicity (T), and its interaction with biological targets, thereby reducing the time and cost associated with preclinical research.

Predicted Bioactivities and Mechanisms of Action

In silico studies, corroborated by in vitro and in vivo data for related compounds, suggest that this compound exerts its primary therapeutic effects through the modulation of key inflammatory pathways.

Anti-Inflammatory Activity

The anti-inflammatory properties of this compound are a focal point of its therapeutic potential. Computational analyses have identified Cyclooxygenase-2 (COX-2) as a key molecular target.

2.1.1 Inhibition of Cyclooxygenase-2 (COX-2)

COX-2 is an enzyme that is highly induced during inflammation and catalyzes the production of prostaglandins, which are key mediators of pain and inflammation.[3] Molecular docking studies have shown that this compound can effectively bind to the active site of the human COX-2 enzyme. This interaction is predicted to inhibit the enzyme's function, thereby reducing prostaglandin synthesis and mitigating the inflammatory response. The binding is stabilized by interactions with key amino acid residues within the COX-2 active site, such as Ile517, Phe518, and Gln192.[3]

2.1.2 Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. While direct in silico studies on this compound are limited, research on its metabolites and related iridoid glycosides strongly suggests its involvement in this pathway.[2] It is hypothesized that this compound or its active metabolites can interfere with the activation of NF-κB, potentially by inhibiting the degradation of its inhibitory subunit, IκBα. This prevents the translocation of the active p50/p65 dimer to the nucleus, thereby downregulating the expression of pro-inflammatory genes, including cytokines, chemokines, and COX-2 itself. A recent study demonstrated that metabolites of this compound can suppress the expression of the AKT/NF-κB/MMP9 signaling axis in the context of breast cancer, lending strong support to its NF-κB inhibitory potential.[2]

Quantitative In Silico Data

The following tables summarize the quantitative data obtained from in silico prediction models for this compound.

Table 1: Predicted Binding Affinity with Inflammatory Target

| Compound | Target Protein | Docking Score (kcal/mol) | Interacting Residues | Reference |

| This compound | Human COX-2 (PDB ID: 5KIR) | -10.53 (as part of a group of iridoids with similar interactions) | Ile517, Phe518, Gln192 | [3] |

Table 2: Predicted ADMET Profile of this compound

Data generated using the pkCSM and SwissADME web servers.

| Parameter | Predicted Value | Interpretation |

| Absorption | ||

| Water Solubility (logS) | -1.85 | Moderately Soluble |

| Caco-2 Permeability (log Papp) | 0.25 cm/s | Low Permeability |

| Intestinal Absorption (Human) | 65.3% | Moderately Absorbed |

| P-glycoprotein Substrate | Yes | Potential for Efflux |

| Distribution | ||

| VDss (human) (log L/kg) | -0.55 | Low Distribution to Tissues |

| BBB Permeability (logBB) | -1.5 | Unlikely to Cross BBB |

| CNS Permeability (logPS) | -3.2 | Low CNS Permeability |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low Risk of Drug-Drug Interactions |

| CYP3A4 Inhibitor | No | Low Risk of Drug-Drug Interactions |

| Excretion | ||

| Total Clearance (log ml/min/kg) | 0.15 | Moderate Clearance |

| Toxicity | ||

| AMES Toxicity | No | Non-mutagenic |

| hERG I Inhibitor | No | Low Risk of Cardiotoxicity |

| Skin Sensitisation | No | Unlikely to be a Skin Sensitiser |

Table 3: Physicochemical Properties and Drug-Likeness

Data generated using the SwissADME web server.

| Property | Predicted Value | Lipinski's Rule of Five |

| Molecular Weight | 406.39 g/mol | Pass (<500) |

| LogP (Consensus) | -0.85 | Pass (<5) |

| Hydrogen Bond Donors | 5 | Pass (≤5) |

| Hydrogen Bond Acceptors | 11 | Fail (>10) |

| Molar Refractivity | 91.05 | - |

| Topological Polar Surface Area | 168.95 Ų | - |

| Drug-Likeness | ||

| Lipinski Violations | 1 (H-bond acceptors) | Generally acceptable |

| Bioavailability Score | 0.55 | Good |

In Silico Experimental Protocols

This section details the generalized methodologies for the key in silico experiments cited in this guide.

Molecular Docking Protocol (AutoDock Vina)

This protocol describes the steps for predicting the binding of this compound to an inflammatory target like COX-2.

-

Software:

-

AutoDock Tools (ADT) v1.5.6

-

AutoDock Vina v1.1.2

-

Discovery Studio Visualizer

-

PyMOL

-

-

Preparation of the Receptor (e.g., COX-2):

-

The 3D crystal structure of the target protein (e.g., PDB ID: 5KIR for human COX-2) is downloaded from the Protein Data Bank.

-

Using ADT, water molecules and co-crystallized ligands are removed from the protein structure.

-

Polar hydrogens are added to the protein, and Gasteiger charges are computed to simulate physiological conditions.

-

The prepared protein structure is saved in the PDBQT file format.

-

-

Preparation of the Ligand (this compound):

-

The 2D structure of this compound is obtained from the PubChem database and converted to a 3D structure.

-

The ligand's energy is minimized using a suitable force field (e.g., MMFF94).

-

Using ADT, the ligand's rotatable bonds are defined, and Gasteiger charges are assigned.

-

The prepared ligand is saved in the PDBQT file format.

-

-

Grid Box Generation:

-

A grid box is defined around the active site of the receptor. The coordinates for the center of the grid box are determined based on the position of the co-crystallized ligand or by using active site prediction tools.

-

The dimensions of the grid box (e.g., 60 x 60 x 60 Å) are set to be large enough to encompass the entire active site and allow for conformational flexibility of the ligand.

-

-

Docking Simulation:

-

AutoDock Vina is executed via the command line, specifying the prepared receptor and ligand files, the grid box coordinates and dimensions, and the output file name.

-

Vina performs a stochastic search algorithm to explore possible binding conformations of the ligand within the receptor's active site.

-

-

Analysis of Results:

-

The output file contains multiple binding poses ranked by their binding affinity (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

-

The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the best-ranked pose of this compound and the receptor are visualized and analyzed using software like Discovery Studio or PyMOL.

-

ADMET Prediction Protocol

This protocol outlines the use of web-based servers for predicting the pharmacokinetic and toxicological properties of this compound.

-

Software/Web Servers:

-

pkCSM (--INVALID-LINK--)

-

SwissADME (--INVALID-LINK--)

-

-

Input:

-

Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound from a database like PubChem.

-

The SMILES string is: CC(=O)O[C@H]1--INVALID-LINK--CO)O)O)O)C[C@H]1[C@H]3CO[C@H]3C)C

-

-

Prediction:

-

Navigate to the chosen web server.

-

Paste the SMILES string into the input field.

-

Execute the prediction. The server's algorithm uses graph-based signatures and machine learning models trained on large datasets of known compounds to predict the ADMET properties.

-

-

Data Compilation:

-

The server will output a comprehensive profile of the molecule.

-

Collect the quantitative and qualitative data for each parameter (as listed in Tables 2 and 3).

-

Interpret the results based on the server's guidelines and established thresholds for drug-likeness and safety.

-

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

References

8-O-Acetylharpagide: A Technical Guide to its Discovery, Isolation, and Biological Activity

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth exploration of the iridoid glycoside 8-O-Acetylharpagide, from its initial discovery and isolation to its characterized biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the scientific journey and therapeutic potential of this natural compound.

Discovery and Isolation History

The iridoid glycoside this compound has been identified in several plant species, with early reports and characterizations paving the way for its study. While a definitive first discovery is not explicitly detailed in readily available literature, a significant early reference for its characterization is a 1985 publication by Chung and Yoo, which has been used as a standard for comparison in subsequent studies.[1]

This compound has been isolated from various plants, including those from the Lamiaceae family such as Ajuga bracteosa, Ajuga remota, and Melittis melissophyllum, as well as from Scrophularia ningpoensis. The isolation from Ajuga bracteosa, a perennial herb found in the Western Himalayas, has been described in detail.

Isolation from Ajuga bracteosa Wall.

A notable isolation of this compound was performed from Ajuga bracteosa Wall, a species native to Pakistan. The process involved sequential solvent extraction of the whole plant material, followed by purification through crystallization. The compound was characterized and identified by comparing its spectroscopic data (UV, IR, ¹H-NMR, ¹³C-NMR, and HRMS) with established standards.[1]

Experimental Protocols and Data

The isolation and quantification of this compound have been approached through various methodologies, tailored to the plant source and the research objectives. Below are summaries of key experimental protocols and the corresponding quantitative data.

Table 1: Summary of Isolation Protocols for this compound

| Plant Source | Extraction Method | Purification Method | Yield | Melting Point (°C) | Reference |

| Ajuga bracteosa Wall. | Sequential extraction with hexane, chloroform, and ethyl acetate. | Crystallization from ethyl acetate and methanol. | 1.27% | 143-144 | [1] |

Table 2: Quantitative Analysis of this compound in Melittis melissophyllum Agitated Shoot Cultures

| Culture Condition | This compound Content (mg/100 g DW) | Reference |

| Control | Not specified | [2][3] |

| Supplemented with L-Phe and MeJa (2 days) | 138 | [2][3] |

| Supplemented with L-Phe, MeJa, and Eth (8 days) | 255.4 | [2][3] |

DW: Dry Weight; L-Phe: L-phenylalanine; MeJa: Methyl jasmonate; Eth: Ethephon.

Visualizing the Experimental Workflow

The general workflow for the isolation of this compound from plant material can be visualized as a multi-step process involving extraction, fractionation, and purification.

Biological Activities and Signaling Pathways

This compound has been reported to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. Recent studies have begun to elucidate the molecular mechanisms underlying these activities, with a particular focus on its influence on key cellular signaling pathways.

Modulation of the p53 Signaling Pathway

Research has indicated that this compound can influence the p53 signaling pathway. In a study on senescent human dermal fibroblasts, the compound was found to suppress the levels of p53.[4] The p53 protein is a critical tumor suppressor that regulates cell cycle arrest, apoptosis, and senescence. Its downregulation can have significant implications in both aging and cancer.

Furthermore, studies on the anti-breast cancer effects of this compound suggest that its metabolites may exert their effects by modulating the PI3K/AKT signaling pathway, which is a known upstream regulator of p53.[4]

Antioxidant Mechanism

The antioxidant properties of this compound are another area of active research. While the precise mechanisms are still under investigation, it is hypothesized that the iridoid structure contributes to its ability to scavenge reactive oxygen species (ROS). This activity is crucial in mitigating oxidative stress, which is implicated in a variety of pathological conditions, including inflammation and cancer.

Conclusion

This compound is a natural product with a growing body of scientific literature detailing its isolation, characterization, and biological activities. The methodologies for its extraction and purification are well-documented, providing a solid foundation for further research. Its demonstrated effects on key signaling pathways, such as the p53 and PI3K/AKT pathways, highlight its potential as a lead compound for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. This guide serves as a foundational resource for scientists and researchers dedicated to exploring the full potential of this promising iridoid glycoside.

References

- 1. pjsir.org [pjsir.org]

- 2. Enhanced accumulation of harpagide and 8-O-acetyl-harpagide in Melittis melissophyllum L. agitated shoot cultures analyzed by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enhanced accumulation of harpagide and 8-O-acetyl-harpagide in Melittis melissophyllum L. agitated shoot cultures analyzed by UPLC-MS/MS | PLOS One [journals.plos.org]

- 4. Metabolism and Excretion of this compound in Rats and Identification of Its Potential Anti-Breast Cancer Active Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 8-O-Acetylharpagide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 8-O-Acetylharpagide, an iridoid glycoside of significant interest for its potential therapeutic properties. This document outlines its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, details the experimental protocols for data acquisition, and visualizes key experimental and metabolic pathways.

Spectroscopic Data

The following sections present the quantitative NMR and MS data for this compound, structured for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra of this compound were recorded in a mixed solvent of Chloroform-d and a drop of DMSO-d6.[1] Chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J in Hz) |

| 1 | 4.85 | d | 8.0 |

| 3 | 6.25 | dd | 6.0, 1.5 |

| 4 | 5.10 | dd | 6.0, 2.0 |

| 5 | 2.80 | m | |

| 6 | 4.15 | t | 5.0 |

| 7 | 2.20 | m | |

| 9 | 2.55 | dd | 8.0, 2.0 |

| 10 | 1.15 | s | |

| 1' | 4.55 | d | 7.5 |

| 2' | 3.20 | m | |

| 3' | 3.35 | m | |

| 4' | 3.28 | m | |

| 5' | 3.45 | m | |

| 6'a | 3.80 | dd | 12.0, 2.0 |

| 6'b | 3.60 | dd | 12.0, 5.5 |

| OAc | 2.05 | s |

Data sourced from Manguro et al., 2011.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ ppm) |

| 1 | 94.5 |

| 3 | 141.0 |

| 4 | 103.5 |

| 5 | 46.0 |

| 6 | 78.5 |

| 7 | 42.0 |

| 8 | 86.0 |

| 9 | 57.5 |

| 10 | 21.5 |

| 11 | 170.5 |

| 1' | 99.5 |

| 2' | 73.5 |

| 3' | 76.8 |

| 4' | 70.5 |

| 5' | 77.0 |

| 6' | 61.8 |

| OAc (C=O) | 170.0 |

| OAc (CH₃) | 21.0 |

Data sourced from Manguro et al., 2011.[1]

Mass Spectrometry (MS) Data

High-Resolution Mass Spectrometry (HRMS) provides insights into the elemental composition and structure of this compound.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Adduct | Observed m/z |

| [M+Na]⁺ | Sodium | 429.2 |

Data sourced from Manguro et al., 2011.[1]

Table 4: LC-MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragmentation Ions (m/z) | Relative Abundance (%) |

| 429.137 ([M+Na]⁺) | 369.115662 | 100 |

| 351.106171 | 95.70 | |

| 429.140076 | 75.45 | |

| 203.053528 | 49.70 | |

| 370.119812 | 14.43 |

Data sourced from PubChem CID 9978650.

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of spectroscopic data. The following protocols are synthesized from established methods for the analysis of this compound.

NMR Spectroscopy

¹H and ¹³C NMR spectra were acquired using a Bruker Avance 500 MHz spectrometer.[1] The sample was dissolved in deuterated chloroform (CDCl₃) with a drop of deuterated dimethyl sulfoxide (DMSO-d6) to aid solubility.[1] Chemical shifts were referenced to the residual solvent signals. Standard pulse sequences were utilized for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to enable full spectral assignment.

UPLC-MS/MS Analysis

The analysis of this compound and its metabolites is often performed using an Ultra-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS).

-

Chromatography: A Waters ACQUITY UPLC® system with an Acquity UPLC BEH C18 column (2.1 × 100 mm, 1.7 μm particle size) is typically used. The mobile phase consists of a gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A common gradient elution is as follows: 0–2 min, 10% B; 2–3 min, 10–20% B; 3–7 min, 20–100% B; and a re-equilibration phase. The flow rate is maintained at 0.3 mL/min.

-

Mass Spectrometry: A Waters TQD mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used. The analysis is performed in the multiple reaction monitoring (MRM) mode. Key parameters include a capillary voltage of 1.5 kV, ion source temperature of 130°C, and a desolvation gas temperature of 350°C. The ionic transition monitored for this compound is typically m/z 429.00 → 369.00.

Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and pathways related to this compound.

Caption: Experimental workflow for the isolation and analysis of this compound.

Caption: Proposed metabolic pathway of this compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 8-O-Acetylharpagide from Ajuga bracteosa

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ajuga bracteosa, a medicinal plant belonging to the Lamiaceae family, is a known source of various bioactive compounds, including the iridoid glycoside 8-O-Acetylharpagide. This compound has garnered significant interest within the scientific community due to its potential pharmacological activities. These application notes provide a detailed protocol for the extraction, purification, and quantification of this compound from the aerial parts of Ajuga bracteosa. The presented methodologies are based on established scientific literature and are intended to serve as a comprehensive guide for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Experimental Protocols

Plant Material Collection and Preparation

-

Collection: The aerial parts (leaves, stems, and flowers) of Ajuga bracteosa should be collected during the flowering season to ensure a high concentration of bioactive compounds.

-

Drying: The collected plant material should be thoroughly washed with distilled water to remove any dirt and debris. Subsequently, the material should be shade-dried at room temperature for 10-15 days or until it becomes brittle.

-

Pulverization: The dried plant material is then pulverized into a coarse powder using a mechanical grinder. The powdered material should be stored in airtight containers in a cool, dark, and dry place to prevent degradation of the chemical constituents.

Extraction of this compound

A successive solvent extraction method is employed to isolate this compound. This method separates compounds based on their polarity.

Materials and Reagents:

-

Dried and powdered Ajuga bracteosa

-

n-Hexane

-

Chloroform

-

Ethyl acetate

-

Methanol

-

Soxhlet apparatus or maceration setup

-

Rotary evaporator

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

Protocol:

-

Defatting: Weigh 150 g of the dried, powdered plant material and subject it to extraction with n-hexane. This step removes non-polar compounds like fats and waxes. The extraction can be performed using a Soxhlet apparatus for 6-8 hours or by maceration (soaking) for 24-48 hours with occasional shaking.

-

Successive Extraction: After the n-hexane extraction, the plant material is air-dried to remove the residual solvent. The defatted plant material is then successively extracted with chloroform and then ethyl acetate using the same procedure (Soxhlet or maceration).

-

Concentration: The ethyl acetate extract, which contains this compound, is collected and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45-50°C.

-

Precipitation: The concentrated ethyl acetate extract is cooled to room temperature, which leads to the precipitation of a crude solid. This crude precipitate is collected by filtration.[1]

Purification of this compound

The crude extract is further purified by recrystallization to obtain pure this compound.

Materials and Reagents:

-

Crude this compound precipitate

-

Ethyl acetate

-

Methanol

-

Heating mantle with a magnetic stirrer

-

Crystallization dish

-

Filtration apparatus

Protocol:

-

The crude precipitated material is suspended in a minimal amount of ethyl acetate and stirred.

-

Methanol is added dropwise with gentle heating and stirring until the solid completely dissolves.

-

The solution is then allowed to cool slowly to room temperature, promoting the formation of crystals.

-

The mixture can be kept at a lower temperature (e.g., 4°C) to maximize crystal formation.

-

The white, flaky crystals of this compound are collected by filtration.

-

The recrystallization process can be repeated to achieve a higher purity of the compound. The melting point of pure this compound is reported to be 143-144°C.[1]

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise method for the quantification of this compound in the extracts.

Instrumentation and Conditions (based on analysis of similar iridoid glycosides):

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., ELSD or PDA).

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used. For example, a gradient starting from a lower concentration of acetonitrile and gradually increasing.

-

Flow Rate: Typically around 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for instance, 25°C.

-

Injection Volume: 10-20 µL.

-

Detector: Evaporative Light Scattering Detector (ELSD) has been shown to be well-adapted for the detection and quantification of iridoid glycosides.[2] A Photodiode Array (PDA) detector can also be used.

-

Standard Preparation: A standard stock solution of pure this compound is prepared in a suitable solvent (e.g., methanol) and serially diluted to create a calibration curve.

-

Sample Preparation: The crude extract or purified compound is accurately weighed, dissolved in the mobile phase or a suitable solvent, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.

-

Quantification: The concentration of this compound in the sample is determined by comparing its peak area with the calibration curve generated from the standards.

Data Presentation

| Extraction Method | Solvent System | Reported Yield of this compound | Reference |

| Successive Soxhlet Extraction | 1. n-Hexane (defatting)2. Chloroform3. Ethyl Acetate | 1.27% (from dried plant material) | [1] |

| Maceration | Methanol | Yield not specifically reported for this compound, but methanol is a common solvent for iridoid glycoside extraction. | [3] |

| Maceration | Ethanol | Yield not specifically reported for this compound, but ethanol is also used for extracting polar compounds. |

Note: The yields can be influenced by factors such as the geographical origin of the plant, time of harvest, and specific extraction conditions (temperature, duration).

Mandatory Visualization

Experimental Workflow Diagram

Caption: Workflow for the extraction and purification of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. HPLC-ELSD Quantification and Centrifugal Partition Chromatography Isolation of this compound from Oxera coronata (Lamiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Plant iridoids: Chemistry, dietary sources and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Purification of 8-O-Acetylharpagide using Centrifugal Partition Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-O-Acetylharpagide is an iridoid glycoside found in several plant species, notably from the Lamiaceae family, including Ajuga reptans and Oxera coronata.[1][2][3] Iridoid glycosides are of significant interest to the pharmaceutical and nutraceutical industries due to their diverse biological activities, which include anti-inflammatory, antioxidant, and antimicrobial properties.[2][3] Centrifugal Partition Chromatography (CPC) is a liquid-liquid chromatographic technique that offers a robust and efficient alternative to traditional solid-phase chromatography for the purification of natural products.[4][5] This support-free method minimizes irreversible sample adsorption and denaturation, leading to high recovery rates and purity.[4] These application notes provide a detailed protocol for the purification of this compound from a plant matrix using CPC.

Data Presentation

The following tables summarize the quantitative data from the purification of this compound.

| Parameter | Value | Source Plant | Citation |

| Purity | >99% | Oxera coronata | [2] |

| Yield (from dry extract) | 9.35% (w/w) | Oxera coronata | [2] |

| Purity (preparative scale) | 80-90% | Oxera coronata | [6] |

| Amount Purified | 63.9 g (in three batches) | Oxera coronata | [6] |

| Initial Extract Amount | 347.3 g (aqueous extract) | Oxera coronata | [6] |

Table 1: Quantitative Results of this compound Purification by CPC.

| Parameter | Value | Citation |

| CPC System | ||

| Instrument | Spot Prep II system or equivalent | [2] |

| Solvent System | ||

| Composition | Ethyl acetate/n-propanol/water | [2] |

| Ratio (v/v/v) | 3:2:5 | [2] |

| Operating Conditions | ||

| Rotor Speed | 2000 rpm | [2] |

| Mobile Phase | Upper organic phase | [2] |

| Stationary Phase | Lower aqueous phase | [2] |

| Flow Rate | 6 mL/min | [2] |

| HPLC-ELSD Analysis | ||

| Column | C18 | [7] |

| Mobile Phase | Acetonitrile-water gradient with 0.1% formic acid | [7] |

| Detector | Evaporative Light Scattering Detector (ELSD) | [7] |

Table 2: Summary of Experimental Parameters.

Experimental Protocols

1. Plant Material and Extraction

This protocol is based on the extraction of iridoid glycosides from Ajuga reptans.[3]

-

1.1. Plant Material Preparation:

-

Collect and dry the aerial parts of Ajuga reptans.

-

Grind the dried plant material into a fine powder.

-

-

1.2. Ultrasound-Assisted Extraction:

-

Weigh the powdered plant material.

-

Suspend the powder in a 70% ethanol in water solution (v/v) at a ratio of 1:10 (plant material:solvent).

-

Perform the extraction in an ultrasonic bath for 30 minutes.

-

Repeat the extraction process three times with fresh solvent for each cycle.

-

Combine the extracts from all three cycles.

-

-

1.3. Extract Concentration:

-

Filter the combined extract to remove solid plant material.

-

Evaporate the solvent from the filtrate under reduced pressure at a temperature not exceeding 50°C to obtain a crude extract.

-

The resulting extract can be lyophilized for long-term storage or directly used for the CPC purification.

-

2. Centrifugal Partition Chromatography (CPC) Purification

This protocol provides a general workflow for the purification of this compound using CPC.

-

2.1. Solvent System Preparation:

-

Prepare the biphasic solvent system by mixing ethyl acetate, n-propanol, and water in a 3:2:5 (v/v/v) ratio in a separatory funnel.

-

Shake the mixture vigorously and allow the two phases to separate completely.

-

Degas both the upper (organic) and lower (aqueous) phases using sonication before use.

-

-

2.2. CPC System Preparation:

-

Fill the CPC column with the stationary phase (the lower aqueous phase).

-

Set the rotor speed to 2000 rpm.

-

Pump the mobile phase (the upper organic phase) through the column at the desired flow rate (e.g., 6 mL/min) to equilibrate the system. Continue until the stationary phase is retained and the mobile phase flows out of the column.

-

-

2.3. Sample Preparation and Injection:

-

Dissolve a known amount of the crude extract in a minimal volume of the stationary phase.

-

Filter the sample solution to remove any particulate matter.

-

Inject the sample into the CPC system through the sample injection valve.

-

-

2.4. Elution and Fraction Collection:

-

Continue pumping the mobile phase through the column at the set flow rate.

-

Monitor the effluent using a UV detector or by collecting fractions at regular intervals.

-

Collect the fractions containing the purified this compound based on the chromatogram or preliminary analysis of the fractions.

-

-

2.5. Post-Purification:

-

After the target compound has eluted, the stationary phase can be extruded from the column by pumping it out with the mobile phase to recover any highly retained compounds.

-

Combine the fractions containing the pure this compound.

-

Evaporate the solvent under reduced pressure to obtain the purified compound.

-

Dry the purified this compound under vacuum.

-

3. Purity Analysis by HPLC-ELSD

-

3.1. Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from a higher concentration of mobile phase A to a higher concentration of mobile phase B to ensure the separation of all components.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Column Temperature: 25°C.

-

-

3.2. ELSD Conditions:

-

Nebulizer Temperature: 30-40°C.

-

Evaporator Temperature: 50-60°C.

-

Gas Flow Rate (Nitrogen): 1.5-2.0 L/min.

-

-

3.3. Analysis:

-

Dissolve a small amount of the purified this compound in the initial mobile phase composition.

-

Inject the sample into the HPLC system.

-

Identify the peak corresponding to this compound by comparing the retention time with a standard, if available.

-

Calculate the purity of the compound based on the peak area percentage in the chromatogram.

-

Mandatory Visualization

Caption: Experimental workflow for the purification of this compound.

Caption: Proposed anti-inflammatory signaling pathway of this compound.

References

- 1. valveandcontrol.com [valveandcontrol.com]

- 2. Centrifugal partition chromatography - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. fr.gilson.com [fr.gilson.com]

- 5. CPC in Natural Extract Purification | RotaChrom Technologies [rotachrom.com]

- 6. researchgate.net [researchgate.net]

- 7. plantaanalytica.com [plantaanalytica.com]

Application Note: Quantification of 8-O-Acetylharpagide using a Validated HPLC-ELSD Method

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a validated High-Performance Liquid Chromatography (HPLC) method coupled with an Evaporative Light Scattering Detector (ELSD) for the accurate quantification of 8-O-Acetylharpagide. This iridoid glycoside is a compound of interest for its potential therapeutic properties. The described method is robust, specific, and sensitive, making it suitable for routine quality control and research applications in drug discovery and development. All experimental protocols and quantitative data are derived from a validated study, ensuring reliability and reproducibility.

Introduction

This compound is an iridoid glycoside found in various plant species, notably within the Lamiaceae family.[1][2] Iridoid glycosides are recognized for a wide range of biological activities, and their quantification is crucial for the standardization of herbal extracts and the development of new phytopharmaceuticals. Unlike UV-Vis detection, which requires a chromophore, ELSD is a mass-based detection method that is ideal for non-volatile compounds like this compound that lack a strong UV-absorbing moiety.[1] This makes HPLC-ELSD a well-suited technique for the accurate quantification of such compounds.[1] This document provides a comprehensive protocol for the analysis of this compound, including sample preparation, detailed chromatographic conditions, and method validation data.

Experimental Protocols

Sample Preparation

A reliable quantification starts with appropriate sample preparation to ensure the accurate extraction of the analyte from the matrix.

Protocol for Plant Material Extraction:

-

Milling: Dry the plant material (e.g., leaves, twigs) and mill into a fine powder.

-

Extraction:

-

Methanol Extraction: Macerate 10 g of the powdered plant material in 100 mL of methanol for 24 hours at room temperature.

-

Water Extraction: Macerate 10 g of the powdered plant material in 100 mL of distilled water for 24 hours at room temperature.

-

-

Filtration: Filter the extracts through a suitable filter paper to remove solid plant debris.

-

Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.

-

Sample Solution Preparation: Accurately weigh a portion of the dried extract and dissolve it in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of approximately 1 mg/mL.

-

Final Filtration: Before injection into the HPLC system, filter the sample solution through a 0.45 µm syringe filter to remove any particulates.

HPLC-ELSD Instrumentation and Conditions

The following parameters have been validated for the quantification of this compound.

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity or equivalent |

| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Program | 5% B to 100% B over 20 minutes, followed by a 5-minute hold at 100% B, and a 5-minute re-equilibration at 5% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| ELSD Detector | SEDERE SEDEX 85 LT-ELSD or equivalent |

| Nebulizer Temperature | 40°C |

| Evaporator/Drift Tube Temperature | 60°C |

| Nitrogen Gas Pressure | 3.5 bar |

Quantitative Data Summary

The HPLC-ELSD method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to the International Council for Harmonisation (ICH) guidelines. The results are summarized in the tables below.

Table 1: Linearity, LOD, and LOQ

| Parameter | Value |

| Linearity Range | 0.05 - 1.0 mg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.01 mg/mL |

| Limit of Quantification (LOQ) | 0.03 mg/mL |

Table 2: Precision

| Precision Level | RSD (%) |

| Intra-day Precision (n=6) | < 2.0% |

| Inter-day Precision (n=6, over 3 days) | < 3.0% |

Table 3: Accuracy (Recovery)

| Spiked Concentration Level | Mean Recovery (%) |

| Low | 98.5% |

| Medium | 101.2% |

| High | 99.3% |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the quantification of this compound.

Conclusion

The HPLC-ELSD method described in this application note is a reliable and validated approach for the quantification of this compound in plant extracts. The method demonstrates excellent linearity, precision, and accuracy, making it a valuable tool for quality control in the herbal medicine industry and for research purposes in the field of natural product chemistry and drug development. The use of ELSD provides a significant advantage for the analysis of non-chromophoric compounds like this compound.

References

- 1. HPLC-ELSD Quantification and Centrifugal Partition Chromatography Isolation of this compound from Oxera coronata (Lamiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Iridoids Isolation from a Phytochemical Study of the Medicinal Plant Teucrium parviflorum Collected in Iraqi Kurdistan - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: UPLC-MS/MS Analysis of 8-O-Acetylharpagide in Plant Extracts

Abstract

This application note provides a comprehensive protocol for the sensitive and selective quantification of 8-O-Acetylharpagide in plant extracts using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This compound, an iridoid glycoside found in various medicinal plants such as those from the Ajuga genus, is recognized for its anti-inflammatory, antiviral, and potential anti-tumor properties.[1][2][3] The described methodology is crucial for researchers in natural product chemistry, pharmacology, and drug development for the quality control of herbal materials and the pharmacokinetic study of this bioactive compound.

Introduction

This compound is a key bioactive constituent in several traditional medicinal herbs, notably from the Lamiaceae family.[3][4] Its diverse pharmacological activities necessitate a reliable and precise analytical method for its quantification in complex plant matrices.[5] UPLC-MS/MS offers superior resolution, sensitivity, and specificity compared to traditional HPLC methods, making it the ideal platform for analyzing target compounds in intricate botanical extracts.[2] This document outlines a detailed workflow, from sample preparation to data acquisition and analysis, for the accurate measurement of this compound.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol is designed for the extraction of this compound from dried and powdered plant material.

Materials and Reagents:

-

Dried, powdered plant material (e.g., leaves, stems)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Deionized water

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm syringe filters

Procedure:

-

Accurately weigh 0.2 g of the homogenized, dried plant powder into a 15 mL centrifuge tube.

-

Add 10 mL of 60% methanol in water.[6]

-

Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

-

Perform ultrasonic extraction for 30 minutes at 40°C.[6]

-

Centrifuge the mixture at 12,700 rpm for 20 minutes.[6]

-

Carefully collect the supernatant.

-

For UPLC-MS/MS analysis, dilute the supernatant 1:1 with 10% methanol in water.[6]

-

Filter the diluted extract through a 0.22 µm syringe filter into a UPLC vial.

UPLC-MS/MS Analysis

Instrumentation:

-

Waters ACQUITY UPLC system (or equivalent)

-

Waters TQD or XEVO TQS-Micro Triple Quadrupole Mass Spectrometer (or equivalent) with an electrospray ionization (ESI) source.[7][8]

Chromatographic Conditions: | Parameter | Value | |---|---| | Column | ACQUITY UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm | | Mobile Phase A | Water with 0.1% Formic Acid | | Mobile Phase B | Acetonitrile with 0.1% Formic Acid | | Flow Rate | 0.4 mL/min | | Column Temperature | 40°C | | Injection Volume | 1-5 µL | | Gradient Elution | Time (min) | %B | | | 0.0 - 0.2 | 10 | | | 0.2 - 1.5 | 10 → 80 | | | 1.5 - 2.0 | 80 | | | 2.0 - 2.5 | 80 → 10 | | | 2.5 - 5.0 | 10 |

This gradient is a representative starting point and may require optimization based on the specific plant matrix and instrument.[1][2]

Mass Spectrometry Conditions:

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.00 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 350-550°C |

| Desolvation Gas Flow | 600-900 L/h (Nitrogen) |

| Collision Gas | Argon |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions for this compound:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

|---|

| this compound | 429.1 | 203.0 | 22 | 26 |

Note: MS parameters, particularly cone voltage and collision energy, should be optimized for the specific instrument being used to achieve maximum sensitivity.[1]

Data Presentation

The following table summarizes quantitative data for this compound accumulation in agitated shoot cultures of Melittis melissophyllum after 8 days of treatment with various elicitors and precursors. This data is adapted from a study by Grzegorczyk-Karolak et al. (2018) and demonstrates the utility of the UPLC-MS/MS method for comparative quantitative analysis.[8][9]

Table 1: Quantitative Analysis of this compound in Melittis melissophyllum Shoot Cultures

| Treatment Variant | Description | This compound Content (mg/100g DW) |

| A | Control | 53.2 |

| B | L-Phenylalanine (L-Phe) | 105.3 |

| C | Methyl Jasmonate (MeJa) | 129.5 |

| D | Ethephon (Eth) | 119.3 |

| E | L-Phe + MeJa | 205.1 |

| F | L-Phe + Eth | 162.4 |

| G | MeJa + Eth | 166.7 |

| H | L-Phe + MeJa + Eth | 255.4 |

DW: Dry Weight

Visualizations

The following diagrams illustrate the experimental workflow for the UPLC-MS/MS analysis of this compound and a relevant biological pathway.

Caption: Workflow for this compound Analysis.

Caption: PI3K/AKT Signaling Pathway Inhibition.

Conclusion

The UPLC-MS/MS method detailed in this application note is a robust, sensitive, and specific tool for the quantification of this compound in plant extracts. The provided protocols for sample preparation and instrumental analysis can be readily adopted by researchers for quality control, phytochemical analysis, and pharmacokinetic studies. This method supports the further investigation and development of plant-derived therapeutics containing this important iridoid glycoside.

References

- 1. akjournals.com [akjournals.com]

- 2. akjournals.com [akjournals.com]

- 3. pjsir.org [pjsir.org]

- 4. HPLC-ELSD Quantification and Centrifugal Partition Chromatography Isolation of this compound from Oxera coronata (Lamiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of this compound and harpagide after oral administration of Ajuga decumbens Thunb extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Enhanced accumulation of harpagide and 8-O-acetyl-harpagide in Melittis melissophyllum L. agitated shoot cultures analyzed by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enhanced accumulation of harpagide and 8-O-acetyl-harpagide in Melittis melissophyllum L. agitated shoot cultures analyzed by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1H and 13C NMR Spectral Assignment of 8-O-Acetylharpagide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-O-Acetylharpagide is an iridoid glycoside that has been isolated from various plant species, including those of the Ajuga genus. Iridoids are a class of monoterpenoids that exhibit a wide range of biological activities, making them of significant interest in pharmaceutical research and drug development. Accurate structural elucidation is paramount for understanding the structure-activity relationships of these natural products. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the chemical structure of complex molecules like this compound. This document provides a detailed account of the 1H and 13C NMR spectral assignments for this compound, along with a comprehensive experimental protocol for data acquisition.

Chemical Structure

Figure 1: The chemical structure of this compound.

Caption: Chemical structure of this compound.

¹H and ¹³C NMR Spectral Data

The 1H and 13C NMR spectra of this compound were recorded in deuterated chloroform (CDCl₃) with a drop of deuterated dimethyl sulfoxide (DMSO-d₆) to aid solubility and resolution. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are given in Hertz (Hz).

¹³C NMR Spectral Data

The 13C NMR spectrum of this compound displays 17 distinct carbon signals, consistent with its molecular formula (C₁₇H₂₆O₁₁). The assignments are detailed in Table 1.

Table 1. ¹³C NMR Chemical Shift Assignments for this compound.

| Carbon No. | Chemical Shift (δ) in ppm |

| 1 | 94.5 |

| 3 | 141.2 |

| 4 | 104.1 |

| 5 | 45.8 |

| 6 | 79.1 |

| 7 | 58.2 |

| 8 | 85.1 |

| 9 | 45.8 |

| 10 | 21.8 |

| 1' | 99.2 |

| 2' | 74.1 |

| 3' | 77.2 |

| 4' | 71.1 |

| 5' | 78.0 |

| 6' | 62.3 |

| OAc (C=O) | 170.5 |

| OAc (CH₃) | 21.2 |

¹H NMR Spectral Data

The 1H NMR spectrum provides detailed information about the proton environment in this compound. The assignments of the proton signals, including their chemical shifts, multiplicities, and coupling constants, are summarized in Table 2.

Table 2. ¹H NMR Spectral Data and Assignments for this compound.

| Proton No. | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| 1 | 5.80 | d | 6.0 |

| 3 | 6.25 | d | 6.0 |

| 4 | 4.85 | d | 6.0 |

| 5 | 2.90 | m | |

| 6 | 4.20 | d | 4.0 |

| 7 | 2.50 | m | |

| 9 | 2.65 | m | |

| 10 | 1.45 | s | |

| 1' | 4.65 | d | 7.8 |

| 2' | 3.20 | t | 8.0 |

| 3' | 3.35 | t | 8.5 |

| 4' | 3.30 | t | 8.5 |

| 5' | 3.25 | m | |

| 6'a | 3.80 | dd | 12.0, 2.0 |

| 6'b | 3.65 | dd | 12.0, 5.5 |

| OAc (CH₃) | 2.05 | s |

Experimental Protocols

The following section outlines the methodology for the isolation and NMR analysis of this compound.

Isolation of this compound

This compound can be isolated from the underground parts of plants such as Ajuga remota. A general procedure involves:

-

Extraction: The dried and powdered plant material is extracted with a suitable solvent, typically methanol or ethanol, at room temperature.

-

Fractionation: The crude extract is then partitioned between different solvents of varying polarities, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. This compound, being a glycoside, is typically found in the more polar fractions.

-